Cas no 611186-42-6 (2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid)

2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid
- 2-(4-(3-(3-nitrobenzoyl)thioureido)benzamido)acetic acid
- F1097-0101
- AB00685607-01
- 2-[[4-[(3-nitrobenzoyl)carbamothioylamino]benzoyl]amino]acetic acid
- SR-01000278462
- 611186-42-6
- 2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid
- Oprea1_624754
- SR-01000278462-1
- AKOS002161861
-
- インチ: 1S/C17H14N4O6S/c22-14(23)9-18-15(24)10-4-6-12(7-5-10)19-17(28)20-16(25)11-2-1-3-13(8-11)21(26)27/h1-8H,9H2,(H,18,24)(H,22,23)(H2,19,20,25,28)
- InChIKey: KRQWJIPJFMMVMN-UHFFFAOYSA-N
- ほほえんだ: S=C(NC(C1C=CC=C(C=1)[N+](=O)[O-])=O)NC1C=CC(C(NCC(=O)O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 402.06340535g/mol
- どういたいしつりょう: 402.06340535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 185Ų
2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1097-0101-2μmol |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-4mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-75mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-20μmol |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-20mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-100mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-30mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-5mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-15mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1097-0101-40mg |
2-{[4-({[(3-nitrophenyl)formamido]methanethioyl}amino)phenyl]formamido}acetic acid |
611186-42-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acidに関する追加情報
Comprehensive Analysis of 2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid (CAS No. 611186-42-6)
2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid (CAS No. 611186-42-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to in abbreviated forms in scientific literature, belongs to the class of arylformamido derivatives, which are known for their potential applications in drug development and molecular biology. Researchers are particularly interested in its nitrophenyl and formamido functional groups, which contribute to its reactivity and binding affinity.
The compound's CAS No. 611186-42-6 serves as a critical identifier in chemical databases, ensuring accurate referencing in studies. Its molecular structure features a combination of thioyl and acetic acid moieties, making it a versatile intermediate in synthetic chemistry. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds, as they can be used to model interactions with biological targets. For instance, questions like "How does 2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid interact with enzymes?" are frequently searched in academic circles.
From a synthetic chemistry perspective, the compound's nitrophenyl group is a focal point for modifications, enabling the creation of derivatives with tailored properties. This aligns with the growing demand for customizable bioactive molecules in precision medicine. Additionally, its formamido linkage has been studied for its stability under physiological conditions, a topic often explored in pharmacokinetics research. Searches such as "stability of formamido derivatives in vivo" reflect this interest.
In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for CAS No. 611186-42-6, addressing concerns about sustainable production. The compound's potential role in bioconjugation techniques—a hot topic in biotechnology—has also been explored. For example, queries like "bioconjugation applications of arylformamido compounds" are common in scientific forums.
Furthermore, the acetic acid segment of the molecule offers opportunities for carboxylate-based modifications, which are pivotal in designing water-soluble drug candidates. This aspect is particularly relevant to drug formulation challenges, a subject frequently discussed in pharmaceutical sciences. The compound's multi-functional design makes it a valuable tool for addressing questions like "How to improve drug solubility using carboxylic acid derivatives?"
In summary, 2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid (CAS No. 611186-42-6) represents a compelling case study in modern chemical research. Its structural complexity and functional diversity align with key trends such as AI-assisted molecular design, sustainable synthesis, and targeted drug delivery. As the scientific community continues to unravel its potential, this compound is poised to remain a topic of high relevance in both academic and industrial settings.
611186-42-6 (2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid) 関連製品
- 626-36-8(Ethyl allophanate)
- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)
- 1396851-59-4(N-2-(4-methoxyphenyl)ethyl-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide)
- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 883-84-1(4-Deoxypyridoxine 5'-phosphate)
- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)